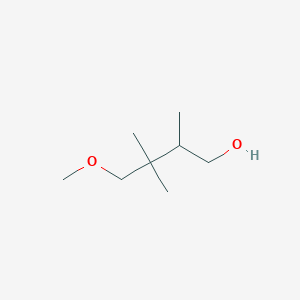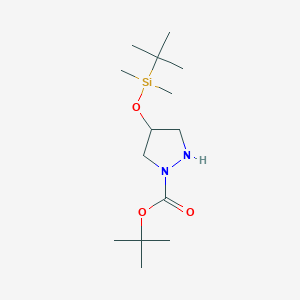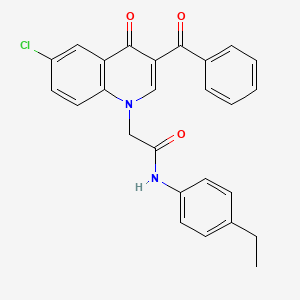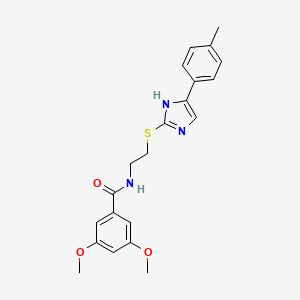
4-Methoxy-2,3,3-trimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,3,3-trimethylbutan-1-ol, also known as MMB-2201, is a synthetic cannabinoid that has been used in scientific research. This compound is a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. MMB-2201 has been shown to have a high affinity for these receptors, making it a valuable tool for studying the effects of cannabinoids on the body.
Mechanism of Action
4-Methoxy-2,3,3-trimethylbutan-1-ol acts as an agonist of the CB1 and CB2 receptors, which are located throughout the body. When these receptors are activated, they can modulate a variety of physiological processes, including pain perception, appetite, and mood. This compound has been shown to have a high affinity for these receptors, making it a potent activator of the endocannabinoid system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. This compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and appetite. This compound has also been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Methoxy-2,3,3-trimethylbutan-1-ol in scientific research is its high affinity for the CB1 and CB2 receptors. This makes it a potent tool for studying the effects of cannabinoids on the body. However, one limitation of using this compound is that it may have off-target effects on other receptors, which could complicate the interpretation of results.
Future Directions
There are many potential future directions for research involving 4-Methoxy-2,3,3-trimethylbutan-1-ol. One area of interest is the potential therapeutic applications of this compound. This compound has been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for diseases such as arthritis and multiple sclerosis. Additionally, this compound may have potential as a treatment for addiction, as it has been shown to modulate the release of dopamine and other neurotransmitters that are involved in reward pathways. Overall, this compound is a valuable tool for studying the effects of cannabinoids on the body, and may have potential as a therapeutic agent for a variety of diseases.
Synthesis Methods
4-Methoxy-2,3,3-trimethylbutan-1-ol is typically synthesized using a multi-step process that involves the condensation of 4-methoxyphenylacetonitrile with 2,3,3-trimethylbutanal. This reaction is catalyzed by a Lewis acid such as aluminum chloride, and the resulting product is then reduced to the final compound using lithium aluminum hydride.
Scientific Research Applications
4-Methoxy-2,3,3-trimethylbutan-1-ol has been used in a variety of scientific studies to investigate the effects of cannabinoids on the body. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood. This compound has also been used to study the effects of cannabinoids on the immune system, as well as their potential as therapeutic agents for a variety of diseases.
Properties
IUPAC Name |
4-methoxy-2,3,3-trimethylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)8(2,3)6-10-4/h7,9H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMWDALDSHCCEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Benzyl 1-tert-butyl 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B2386645.png)

![2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2386651.png)

![1-(4-Methylsulfanylphenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2386654.png)



![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2386660.png)


![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)

![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)
